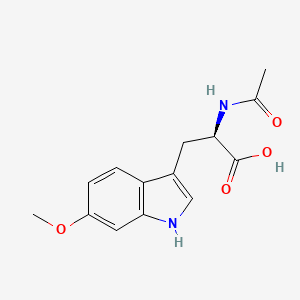

(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-6-10(20-2)3-4-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMKEFNVSOYDFG-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Senior Application Scientist's Guide to the Synthesis of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, systematically known as N-acetyl-6-methoxy-D-tryptophan, is a chiral, non-proteinogenic amino acid derivative. Its structural similarity to endogenous tryptophan and its derivatives makes it a valuable building block in medicinal chemistry and drug development. The presence of a methoxy group on the indole ring can significantly alter the molecule's electronic and lipophilic properties, influencing its biological activity and metabolic stability.

The primary challenge in synthesizing this compound lies in the precise control of stereochemistry at the α-carbon to obtain the desired (R)-enantiomer in high purity. This guide will detail the most practical and field-proven pathway for its synthesis: a robust sequence involving the preparation of a racemic precursor followed by a highly selective enzymatic resolution. This strategy is often favored in industrial settings due to its reliability, scalability, and the high enantiomeric purity of the final product.

Core Synthesis Pathway: Racemic Acetylation and Enzymatic Resolution

The most effective strategy for producing enantiomerically pure N-acetyl-6-methoxy-D-tryptophan begins with the synthesis of the racemic compound, N-acetyl-6-methoxy-DL-tryptophan. This racemate then serves as the substrate for a key enzymatic resolution step that selectively isolates the desired (R)-enantiomer.

Rationale for the Enzymatic Approach

Enzymatic resolution is a cornerstone of modern asymmetric synthesis. For the kinetic resolution of N-acetyl-DL-amino acids, enzymes such as L-aminoacylase are exceptionally well-suited.[1][2][3] These enzymes exhibit near-perfect enantioselectivity, catalyzing the hydrolysis of the N-acetyl group from the L-enantiomer while leaving the D-enantiomer untouched.[4] This high degree of specificity is the primary advantage over classical chemical resolution, which often requires stoichiometric amounts of expensive chiral resolving agents and can involve tedious separation of diastereomeric salts.[5] The enzymatic process operates under mild aqueous conditions (neutral pH, moderate temperature), preserving the integrity of the indole ring, which can be sensitive to harsh acidic or basic conditions.

The overall workflow is depicted below:

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of N-Acetyl-6-methoxy-DL-tryptophan

The first stage is a straightforward N-acetylation of commercially available 6-methoxy-DL-tryptophan. This reaction employs acetic anhydride as the acetylating agent.

-

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the α-amino group of the tryptophan derivative attacks one of the electrophilic carbonyl carbons of acetic anhydride.[6] The resulting tetrahedral intermediate collapses, expelling acetate as a leaving group. A base, typically sodium hydroxide, is used to maintain a sufficiently high pH to keep the amino group deprotonated and nucleophilic, and to neutralize the acetic acid byproduct.[7]

-

Experimental Considerations: The reaction is typically performed in an aqueous basic solution. Acetic anhydride is added portion-wise or slowly to control the exothermic reaction and prevent excessive hydrolysis of the anhydride.[7] The reaction temperature is usually kept between 20-40°C to ensure a reasonable reaction rate without promoting side reactions.[7] Upon completion, the reaction mixture is acidified to a pH of approximately 2-3, which protonates the carboxylate group, causing the less water-soluble N-acetylated product to precipitate.[8]

Step 2 & 3: Enzymatic Resolution and Product Isolation

This is the critical enantioselective step. The racemic N-acetyl-6-methoxy-DL-tryptophan is subjected to hydrolysis by an L-aminoacylase.

-

Enzyme Specificity: L-aminoacylases, such as the widely used porcine kidney acylase I, exclusively recognize and hydrolyze the amide bond of N-acyl-L-amino acids.[4][9] The enzyme does not act on the N-acyl-D-amino acid enantiomer. This results in a reaction mixture containing two key components: the desired, unreacted this compound and the newly formed 6-methoxy-L-tryptophan.

-

Reaction Conditions: The enzymatic reaction is carried out in a buffered aqueous solution, typically at a pH of 7.0-8.0 and a temperature of 35-40°C, conditions that ensure optimal enzyme activity and stability.[9] The progress of the reaction can be monitored by HPLC until approximately 50% conversion is achieved, indicating that all of the L-enantiomer has been hydrolyzed.

-

Work-up and Purification: The separation of the desired product from the L-amino acid byproduct is elegantly simple. The significant difference in the chemical properties of the two compounds is exploited. The target molecule is a carboxylic acid with an acetylated amino group, while the byproduct is a zwitterionic free amino acid. By acidifying the reaction mixture to a pH of ~3, the desired N-acetyl-D-amino acid, being less soluble at this pH, can be selectively extracted into an organic solvent like ethyl acetate.[9] The more polar, zwitterionic 6-methoxy-L-tryptophan remains in the aqueous phase. Subsequent evaporation of the organic solvent yields the crude product, which can be further purified by recrystallization.

Detailed Experimental Protocols

The following protocols are representative procedures based on established methodologies for the acetylation and enzymatic resolution of tryptophan analogues.[7][8][9]

Protocol 1: N-Acetylation of 6-Methoxy-DL-tryptophan

-

Dissolution: Dissolve 6-methoxy-DL-tryptophan (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) with stirring. Cool the solution to 10-15°C in an ice bath.

-

Acetylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 25°C. Concurrently, add an aqueous solution of sodium hydroxide as needed to maintain the pH between 9 and 11.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Precipitation: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

Isolation: A white precipitate of N-acetyl-6-methoxy-DL-tryptophan will form. Stir the slurry for 30 minutes in the cold, then collect the solid by vacuum filtration.

-

Drying: Wash the filter cake with cold water and dry under vacuum to a constant weight.

Protocol 2: Enzymatic Resolution and Isolation

-

Substrate Preparation: Suspend the N-acetyl-6-methoxy-DL-tryptophan (1.0 eq) in a phosphate buffer solution (e.g., 0.1 M, pH 7.5). Adjust the pH to 7.5 with a dilute NaOH solution until the solid dissolves completely.

-

Enzyme Addition: Warm the solution to 37°C. Add L-aminoacylase (e.g., from Aspergillus oryzae or porcine kidney, according to supplier's activity units) to the solution.

-

Incubation: Maintain the reaction at 37°C with gentle stirring. Monitor the progress by chiral HPLC until ~50% of the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and acidify to pH 3 with hydrochloric acid.

-

Extraction: Extract the aqueous solution three times with an equal volume of ethyl acetate. The desired N-acetyl-D-enantiomer will move into the organic phase.

-

Isolation & Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Data Summary and Characterization

The success of the synthesis is contingent on rigorous analysis at each stage.

| Parameter | Method | Purpose | Expected Outcome |

| Reaction Monitoring | TLC, LC-MS | To track the conversion of starting material to product in the acetylation step. | Disappearance of the starting tryptophan spot/peak and appearance of a new product spot/peak. |

| Structure Verification | ¹H NMR, ¹³C NMR, HRMS | To confirm the chemical structure of the final product. | Spectra consistent with N-acetyl-6-methoxy-D-tryptophan. |

| Purity Analysis | HPLC-UV | To determine the chemical purity of the final product. | Purity ≥ 98%. |

| Enantiomeric Purity | Chiral HPLC | To determine the enantiomeric excess (e.e.) of the final product.[10] | Enantiomeric excess ≥ 99% for the (R)-enantiomer. |

Chiral HPLC Analysis: The determination of enantiomeric purity is critical. This is typically achieved using a chiral stationary phase (CSP) column. For N-acetylated amino acids, columns based on macrocyclic glycopeptides (like teicoplanin-based CSPs) or Pirkle-type columns are often effective.[10][11] A mobile phase consisting of a mixture of an organic solvent (e.g., methanol or isopropanol) and a buffer is used to achieve separation of the (R) and (S) enantiomers.

Alternative Pathway: Direct Acetylation of 6-Methoxy-D-tryptophan

While enzymatic resolution is a powerful and common method, a more direct synthesis is possible if the enantiopure starting material, 6-methoxy-D-tryptophan, is readily available.

Caption: Direct acetylation pathway from an enantiopure starting material.

This pathway simplifies the process by eliminating the resolution and subsequent separation steps. The N-acetylation would be performed using the same procedure as described in Protocol 1. The primary advantage is a shorter synthesis with fewer steps. However, the economic viability and practicality of this route are entirely dependent on the cost and commercial availability of enantiomerically pure 6-methoxy-D-tryptophan, which is often significantly more expensive than its racemic counterpart.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process: N-acetylation of racemic 6-methoxy-DL-tryptophan followed by a highly selective enzymatic resolution using an L-aminoacylase. This method combines the cost-effectiveness of using a racemic starting material with the exceptional enantioselectivity of biocatalysis, delivering the target compound with high chemical and optical purity. The protocols and analytical methods outlined in this guide provide a robust framework for the successful synthesis and characterization of this valuable chiral building block for research and development.

References

- JPH0656775A - Production of n-acetyl-dl-tryptophan.

- CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction.

- US2797226A - Process of resolving dl-acyl tryptophan compounds and products obtained thereby.

-

Nelis, H. J., Lefevere, M. F., Baert, E., D'Hoore, W., & De Leenheer, A. P. (1985). Chromatographic determination of the stabilizers N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions. Journal of Chromatography, 333(2), 381–387. [Link]

-

Baishixing. N-Acetyl-DL-tryptophan | Derivatives for Cell Culture. [Link]

-

Wang, W., Wang, Y. J., & Cleland, J. L. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(12), 3525–3532. [Link]

-

Wikipedia. Tryptophan. [Link]

-

Lóki, K., Varga-Visi, É., Albert, C., & Csapó, J. (2015). Separation and determination of the tryptophan enantiomers. Acta Universitatis Sapientiae, Alimentaria, 1(1), 61-72. [Link]

-

Pfeifer, T., Le-Vinh, B., & Lämmerhofer, M. (2018). Acetylation model reaction of tryptophan. ResearchGate. [Link]

-

Fjerbaek, L., & Schjoerring, J. K. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 23. [Link]

-

Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. [Link]

-

Fjerbaek, L., & Schjoerring, J. K. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. ResearchGate. [Link]

-

Konda-Yamada, M., et al. (2015). Convenient synthesis of 7' and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. [Link]

-

Fjerbaek, L., & Schjoerring, J. K. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108, 23. [Link]

-

National Institutes of Health. Purification and activity assays of N-terminal acetyltransferase D. [Link]

-

CDN. N-Terminus Acetylation Protocol. [Link]

-

Peris-García, E., et al. (2016). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Journal of Pharmaceutical and Biomedical Analysis, 125, 303-310. [Link]

-

Wikipedia. Aminoacylase. [Link]

-

Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808811. [Link]

- EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof.

Sources

- 1. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Aminoacylase - Wikipedia [en.wikipedia.org]

- 5. US2797226A - Process of resolving dl-acyl tryptophan compounds and products obtained thereby - Google Patents [patents.google.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]

- 8. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. scas.co.jp [scas.co.jp]

- 11. sigmaaldrich.com [sigmaaldrich.com]

(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid chemical properties

An In-Depth Technical Guide to (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid

Introduction

This compound, more commonly known as N-acetyl-6-methoxy-D-tryptophan, is a synthetic derivative of the amino acid D-tryptophan. It belongs to the class of N-acyl-alpha amino acids, characterized by an acetyl group attached to the alpha-amino nitrogen. The molecule's core structure consists of a propanoic acid backbone linked to a 6-methoxy-substituted indole ring, a modification of the essential amino acid tryptophan's side chain.

The presence of a chiral center at the alpha-carbon (R-configuration) and the methoxy substitution on the indole ring are defining features that dictate its chemical behavior and biological interactions. While its L-enantiomer, N-acetyl-L-tryptophan, has been investigated for neuroprotective properties, the D-isomer exhibits distinct biological characteristics, underscoring the critical role of stereochemistry in pharmacology.[1] Furthermore, the broader family of N-acetylated amino acids, particularly N-acetyl-tryptophan, is recognized for its utility in pharmaceutical formulations as a stabilizer for protein-based therapeutics.[2][3]

This guide provides a comprehensive technical overview of N-acetyl-6-methoxy-D-tryptophan for researchers, scientists, and drug development professionals. It details the compound's molecular structure, physicochemical properties, a representative synthetic pathway, and a discussion of its biological context and potential applications, grounding all claims in authoritative scientific references.

Molecular Structure and Identification

The molecular architecture is defined by three key components: the indole ring system, the chiral alpha-carbon, and the N-acetylated amino acid backbone.

Caption: Molecular structure of this compound.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid |

| Synonyms | N-Acetyl-6-methoxy-D-tryptophan |

| Molecular Formula | C₁₄H₁₆N₂O₄ |

| Molecular Weight | 276.29 g/mol |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=CN2)CNC(=O)C |

| InChI Key | A derivative of the InChIKey for N-Acetyl-D-tryptophan (DZTHIGRZJZPRDV-CYBMUJFWSA-N) |

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is scarce, properties can be predicted using computational models based on its structural analogue, N-Acetyl-D-tryptophan. The addition of a methoxy group will subtly alter these values.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method | Causality and Field Insight |

| logP | ~1.6 | ALOGPS, ChemAxon | The octanol-water partition coefficient suggests moderate lipophilicity. The methoxy group increases lipophilicity compared to N-acetyl-D-tryptophan (logP ~1.48)[4]. This property is critical for cell membrane permeability. |

| Polar Surface Area | ~94.9 Ų | ChemAxon | The polar surface area (PSA) is slightly higher than N-acetyl-D-tryptophan (85.68 Ų) due to the ether oxygen[4]. A PSA below 140 Ų is generally favorable for oral bioavailability. |

| pKa (Strongest Acidic) | ~4.1 | ChemAxon | The carboxylic acid group is the primary acidic site, similar to other amino acids[4]. This ensures the molecule is ionized at physiological pH, impacting its solubility and receptor interactions. |

| pKa (Strongest Basic) | ~-0.5 | ChemAxon | The indole nitrogen and amide nitrogen are very weak bases. The molecule will carry a net negative charge at neutral pH. |

| Hydrogen Bond Donors | 3 | ChemAxon | The indole N-H, amide N-H, and carboxylic O-H groups can donate hydrogen bonds, facilitating interactions with biological targets and water.[4] |

| Hydrogen Bond Acceptors | 5 | ChemAxon | The two amide oxygens, two carboxylic oxygens, and the methoxy oxygen act as hydrogen bond acceptors. |

| Rotatable Bonds | 5 | ChemAxon | The number of rotatable bonds indicates molecular flexibility, which is important for binding to protein targets. |

| Solubility | Moderate in polar solvents | Inferred from PSA | The combination of a polar amino acid backbone and a lipophilic indole ring suggests moderate solubility in aqueous and organic media.[5] |

Synthesis and Characterization

Synthetic Pathway

The most direct and logical synthesis of N-acetyl-6-methoxy-D-tryptophan involves the N-acetylation of the parent amino acid, 6-methoxy-D-tryptophan. This is a standard transformation in peptide and medicinal chemistry, typically achieved using acetic anhydride under controlled pH conditions.

Caption: General workflow for the N-acetylation of 6-methoxy-D-tryptophan.

Experimental Protocol: N-Acetylation

Self-Validating System: This protocol incorporates pH control and sequential addition to ensure complete reaction and minimize side products. The final validation comes from spectroscopic analysis confirming the presence of the acetyl group and the integrity of the core structure.

-

Dissolution: Dissolve 6-methoxy-D-tryptophan (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) at 0°C with vigorous stirring. The use of a base is critical to deprotonate the amino group, rendering it nucleophilic.

-

Acetylation: Add acetic anhydride (1.1 eq) dropwise to the solution, maintaining the temperature at 0°C. The reaction is exothermic, and slow addition prevents degradation. The pH should be monitored and maintained in the alkaline range (pH 8-10) by concurrent addition of NaOH solution if necessary. This prevents protonation of the amine and ensures it remains reactive.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to 0°C and acidify to pH 2-3 with dilute hydrochloric acid. The product, being less soluble in acidic water, will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Analysis

-

¹H NMR: Key diagnostic signals would include a singlet around 2.0 ppm for the acetyl (CH₃) protons, a singlet around 3.8 ppm for the methoxy (OCH₃) protons, and characteristic aromatic protons for the indole ring. The alpha-proton and beta-protons of the propanoic acid backbone would appear as multiplets in the 3.0-4.8 ppm range.

-

¹³C NMR: The spectrum would show distinct carbonyl carbons for the amide and carboxylic acid around 170-175 ppm. The acetyl methyl and methoxy methyl carbons would appear at approximately 23 ppm and 55 ppm, respectively.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₁₄H₁₆N₂O₄. Predicted adducts include [M+H]⁺ at m/z 277.1183 and [M+Na]⁺ at m/z 299.1002.[6]

-

Infrared (IR) Spectroscopy: The spectrum would feature characteristic stretches for the O-H of the carboxylic acid (~3300-2500 cm⁻¹), the N-H of the amide and indole (~3300 cm⁻¹), and strong C=O stretches for the amide and carboxylic acid (~1720 cm⁻¹ and ~1650 cm⁻¹).

Biological Activity and Therapeutic Potential

Critical Role of Stereochemistry

The biological activity of chiral molecules is often highly dependent on their stereochemistry. A seminal study investigating neuroprotection in models of Amyotrophic Lateral Sclerosis (ALS) provides a clear example. The study demonstrated that N-acetyl-L-tryptophan (the S-enantiomer) was neuroprotective, while its isomer, N-acetyl-D-tryptophan (the R-enantiomer), had no protective effect.[1] This stark difference is attributed to the stereospecific binding requirements of biological targets, such as the neurokinin-1 receptor (NK-1R), where the L-isomer forms a more stable complex.[1] This finding establishes that any potential neuroprotective activity of the N-acetyl-tryptophan scaffold is exclusive to the L-enantiomer, positioning the R-isomer as an excellent negative control for such studies.

Application in Pharmaceutical Formulations

N-acetyl-tryptophan (NAT), often as a racemic mixture or the L-isomer, is used as a stabilizer in formulations of protein therapeutics, such as monoclonal antibodies and human serum albumin.[3] Its role is to act as a sacrificial antioxidant, protecting tryptophan residues within the protein from oxidative degradation.[2][3] The indole ring of NAT is susceptible to oxidation, and by including it as an excipient, it preferentially scavenges oxidative species, preserving the integrity and efficacy of the protein drug. This antioxidant function is primarily a chemical property of the indole ring and is not expected to be stereospecific. Therefore, this compound could potentially serve a similar function as a formulation excipient.

Potential as a Scaffold in Drug Discovery

While this specific molecule has limited direct biological activity, the indole propanoic acid scaffold is of significant interest in medicinal chemistry. For instance, derivatives of indol-3-yl-propionic acid have been identified as potent agonists for the G protein-coupled receptor GPR17, a target for myelin repair in conditions like multiple sclerosis.[7] Other complex indole propionic acid derivatives have been developed as potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP), showing anti-inflammatory effects in models of asthma.[8] These examples highlight the versatility of the indole propanoic acid core, suggesting that N-acetyl-6-methoxy-D-tryptophan could serve as a valuable starting material or fragment for the synthesis of more complex and biologically active molecules.

Conclusion

This compound is a well-defined chiral molecule whose properties are dictated by its N-acetylated D-tryptophan backbone and 6-methoxy indole side chain. Its physicochemical profile suggests moderate lipophilicity and suitability for chemical derivatization. While it is biologically inactive in neuroprotective pathways where its L-enantiomer is active, it holds potential value in two primary areas for researchers:

-

As a Negative Control: Its lack of stereospecific biological activity makes it an ideal control compound in studies involving N-acetyl-L-tryptophan.

-

In Pharmaceutical Science: It may function as a sacrificial antioxidant for stabilizing protein therapeutics, a role that is less dependent on stereochemistry.

-

As a Synthetic Building Block: The core scaffold is a validated starting point for the development of novel therapeutics targeting a range of diseases.

Future research could focus on experimentally validating its antioxidant capacity in protein formulations and exploring its use in the synthesis of novel compound libraries for drug screening.

References

-

Human Metabolome Database. (2021). Metabocard for N-Acetyl-D-tryptophan (HMDB0255052). [Link]

-

Wikipedia. (n.d.). 5-Methoxytryptamine. [Link]

-

Pöhlmann, D., et al. (2017). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. RSC Advances. [Link]

-

Gao, X., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry. [Link]

-

Joshi, A., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. [Link]

-

PubChemLite. (n.d.). 2-acetamido-3-(6-methyl-1h-indol-3-yl)propanoic acid. [Link]

- Google Patents. (2017).

-

ResearchGate. (2011). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]

-

PubMed. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. [Link]

-

Journal of Pharmaceutical Sciences. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. [Link]

-

PubChem. (n.d.). 2-Acetamido-3-methoxypropanoic acid. [Link]

-

MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. [Link]

- Google Patents. (2012). WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-iodo- (CAS 141-76-4). [Link]

-

PubChem. (n.d.). N-acetyl-D-tryptophan. [Link]

-

Journal of Pharmacology and Experimental Therapeutics. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. [Link]

-

National Institutes of Health. (2015). Synthesis of A-9758, an Inverse Agonist of Retinoic Acid-Related Orphan Receptor γt. [Link]

-

Wikipedia. (n.d.). Propionic acid. [Link]

Sources

- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20170239355A1 - Use of tryptophan derivatives for protein formulations - Google Patents [patents.google.com]

- 3. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. benchchem.com [benchchem.com]

- 6. PubChemLite - 2-acetamido-3-(6-methyl-1h-indol-3-yl)propanoic acid (C14H16N2O3) [pubchemlite.lcsb.uni.lu]

- 7. Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid biological function

An In-depth Technical Guide to the Biological Function of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid

Abstract

Direct pharmacological research on this compound, the R-enantiomer of N-acetyl-6-methoxy-tryptophan, is currently limited in publicly accessible literature. However, a comprehensive analysis of structurally related analogs—spanning stereoisomers, positional isomers, and parent compounds—provides a robust framework for predicting its biological function and guiding future research. This guide synthesizes evidence from related molecules, such as the neuroprotective N-acetyl-L-tryptophan and the anti-inflammatory 5-methoxytryptophan, to construct a strong hypothesis for the compound's mechanism of action. We posit that (R)-N-acetyl-6-methoxy-tryptophan is a potential stereospecific modulator of neuro-inflammatory and oxidative stress pathways. Its unique structure, combining the N-acetylated tryptophan backbone with a 6-position methoxy group and (R)-stereochemistry, suggests a distinct pharmacological profile. This document provides a proposed mechanism of action and a detailed, multi-phase experimental plan designed to systematically characterize its therapeutic potential.

Introduction: Chemical Identity and Rationale for Investigation

This compound is a synthetic amino acid derivative built upon a tryptophan scaffold. Its structure presents several key features that warrant investigation for drug development:

-

Indole Scaffold: The core indole ring is a privileged structure in medicinal chemistry and the defining feature of the essential amino acid tryptophan.[1] It is a precursor to critical signaling molecules like serotonin and melatonin and can participate in antioxidant activities.[1][2]

-

N-Acetylation: The acetylation of the alpha-amino group removes its positive charge at physiological pH, increasing lipophilicity and potentially altering its interaction with receptors and transporters compared to its parent amino acid.

-

6-Methoxy Group: The position of the methoxy group on the indole ring is critical. While the related neurohormone melatonin is a 5-methoxy-tryptamine, studies on other indole series have shown that shifting a methoxy group from the 5- to the 6-position can fundamentally switch the compound's biological mechanism from inducing methuosis to disrupting microtubules.[3] This highlights the 6-methoxy position as a key determinant of a unique biological activity.

-

(R)-Stereocenter: Biological systems are chiral. The stereochemistry of a drug candidate is paramount to its activity. Research on the related compound N-acetyl-tryptophan has demonstrated that the L-enantiomer (L-NAT) is neuroprotective, while the D-enantiomer is inactive.[4] This establishes a critical precedent for stereospecificity in this molecular class, making the investigation of the specific (R)-enantiomer a scientifically necessary endeavor.

Table 1: Compound Properties

| Property | Value | Source |

| Systematic Name | This compound | - |

| Synonym | (R)-N-Acetyl-6-methoxytryptophan | [5] |

| CAS Number | 92256-74-1 | [5] |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [5] |

| Molecular Weight | 276.29 g/mol | [5] |

Central Hypothesis: Based on this structural analysis, (R)-N-acetyl-6-methoxy-tryptophan is hypothesized to be a stereospecific neuroprotective and/or anti-inflammatory agent, with a pharmacological profile distinct from both N-acetyl-L-tryptophan and 5-methoxy-indole derivatives.

Part I: The Mechanistic Blueprint from Related Compounds

To build a predictive model for our target compound, we must first understand the function of its closest relatives.

The Stereospecificity Precedent: N-Acetyl-L-Tryptophan (L-NAT)

The most compelling evidence for the potential of this compound class comes from studies on N-acetyl-L-tryptophan (L-NAT). In cellular models of Amyotrophic Lateral Sclerosis (ALS), a devastating neurodegenerative disease, L-NAT demonstrates significant neuroprotective effects.[4]

Mechanism of Action: L-NAT's protective activity is attributed to a multi-faceted mechanism:

-

Neurokinin-1 Receptor (NK-1R) Antagonism: L-NAT is proposed to act as an antagonist of the NK-1R, inhibiting the pro-inflammatory and apoptotic signaling of its endogenous ligand, Substance P.[4][6]

-

Inhibition of Mitochondrial Apoptosis: It effectively prevents the release of key pro-apoptotic factors like cytochrome c, Smac/DIABLO, and AIF from the mitochondria.[4]

-

Suppression of Caspase Activation: By blocking the mitochondrial pathway, L-NAT inhibits the activation of downstream executioner caspases, including caspase-1, -9, and -3.[4]

Crucially, a study directly comparing the enantiomers showed that while N-acetyl-L -tryptophan rescued neuronal cell death, N-acetyl-D -tryptophan had no protective effect.[4] This finding is the cornerstone of our rationale, proving that the biological activity of N-acetylated tryptophan is strictly dependent on its stereochemistry.

Caption: Neuroprotective pathway of L-NAT in ALS models.[4]

The Methoxy-Indole Precedent: Anti-Inflammatory and Antioxidant Roles

The presence of a methoxy group on the indole ring often imparts potent anti-inflammatory and antioxidant properties.

-

5-Methoxytryptophan (5-MTP): This endogenous tryptophan metabolite has been identified as a powerful regulator of inflammation and fibrosis. It inhibits the expression of Cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins.[7] Furthermore, it has shown anti-fibrotic activity in models of pulmonary fibrosis by downregulating the pro-fibrotic TGF-β/SMAD3 and PI3K/AKT signaling pathways.[8]

-

Melatonin and Pinoline: Melatonin (N-acetyl-5-methoxytryptamine) is a well-established antioxidant.[2] Pinoline (6-methoxy-1,2,3,4-tetrahydro-beta-carboline), which shares the 6-methoxy indole structure with our target compound, is also a potent free radical scavenger, in some cases demonstrating superior antioxidant capacity to melatonin.[9] This suggests the 6-methoxy indole moiety is intrinsically capable of potent antioxidant activity.

Part II: Proposed Biological Function of (R)-N-Acetyl-6-Methoxy-Tryptophan

By integrating the evidence from these related structures, we can formulate a detailed, testable hypothesis for the biological function of (R)-N-acetyl-6-methoxy-tryptophan.

Primary Hypothesis: The compound functions as a stereospecific neuroprotective agent with significant anti-inflammatory and antioxidant properties, potentially superior to or mechanistically distinct from N-acetyl-L-tryptophan due to the influence of the 6-methoxy group.

Potential Molecular Targets and Mechanisms:

-

Neurokinin-1 Receptor (NK-1R): This remains the primary hypothesized target based on the L-NAT precedent. The (R)-configuration and the 6-methoxy group could alter binding affinity, selectivity, or functional activity (e.g., inverse agonism vs. neutral antagonism) compared to L-NAT.

-

Direct Radical Scavenging: The 6-methoxy-indole core strongly suggests the compound will function as a direct antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This provides a secondary, receptor-independent mechanism for neuroprotection.

-

Modulation of Inflammatory Pathways: Drawing from the activity of 5-MTP, the compound may suppress inflammatory signaling cascades. A plausible mechanism is the inhibition of transcription factors like NF-κB, leading to reduced expression of pro-inflammatory enzymes (COX-2, iNOS) and cytokines (IL-1β, TNF-α).

Predicted Therapeutic Areas: Based on this multi-target profile, the compound could have therapeutic utility in:

-

Neurodegenerative Diseases: ALS, Parkinson's Disease, Alzheimer's Disease.

-

Acute Neurological Injury: Traumatic Brain Injury (TBI), Ischemic Stroke.

-

Chronic Inflammatory Conditions: Diseases with a neuro-inflammatory component.

Part III: A Comprehensive Experimental Guide for Characterization

The following phased experimental plan is designed to systematically validate the proposed biological function and mechanism of action.

Phase 1: In Vitro Target Validation & Cellular Activity

This phase aims to confirm the compound's interaction with its primary predicted targets and assess its fundamental cellular activities.

Caption: Workflow for Phase 1 in vitro screening.

Protocol 1: Competitive NK-1R Binding Assay

-

Objective: To determine if the compound binds to the human NK-1R and to quantify its binding affinity (Ki).

-

Methodology:

-

Use a commercially available cell line stably expressing the human NK-1R (e.g., U-251 MG cells).

-

Incubate cell membranes with a known radiolabeled NK-1R antagonist (e.g., [³H]-Aprepitant) or a fluorescent ligand.

-

Add increasing concentrations of the test compounds: (R)-isomer, (S)-isomer, and Substance P (as a positive control).

-

After incubation, separate bound from free ligand and quantify the remaining signal.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

-

Rationale: This experiment directly tests the primary hypothesis of NK-1R engagement and will provide crucial data on stereoselectivity.

Protocol 2: Cellular Antioxidant Assay

-

Objective: To measure the compound's ability to neutralize intracellular ROS.

-

Methodology:

-

Culture a relevant cell type (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.

-

Load cells with the ROS-sensitive fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Pre-incubate cells with various concentrations of the test compounds.

-

Induce oxidative stress with a known inducer (e.g., 100 µM H₂O₂ or 10 µM Rotenone).

-

Measure the fluorescence intensity over time using a plate reader. Trolox or N-acetylcysteine can be used as positive controls.

-

-

Rationale: This assay provides functional confirmation of the antioxidant capacity predicted by the 6-methoxy-indole structure.

Protocol 3: Microglial Anti-inflammatory Assay

-

Objective: To assess the compound's ability to suppress an inflammatory response in immune cells of the central nervous system.

-

Methodology:

-

Culture BV-2 microglial cells.

-

Pre-treat cells with the test compounds for 1-2 hours.

-

Stimulate inflammation with 100 ng/mL Lipopolysaccharide (LPS).

-

After 6 hours (for gene expression) or 24 hours (for protein/cytokine release):

-

Analyze COX-2 and IL-1β mRNA levels using RT-qPCR.

-

Measure released IL-1β and TNF-α in the supernatant using ELISA.

-

-

-

Rationale: This experiment tests the hypothesis that the compound has anti-inflammatory effects relevant to neuro-inflammation, a key process in many neurodegenerative diseases.

Phase 2: Functional Neuroprotection Assays

This phase evaluates whether the observed target engagement and cellular activities translate into meaningful protection of neurons from cell death.

Protocol 4: Motor Neuron Viability Assay

-

Objective: To determine if the compound can protect motor neuron-like cells from pathogenic insults, mirroring the L-NAT studies.

-

Methodology:

-

Culture NSC-34 motor neuron-like cells.

-

Pre-treat cells with a dose-range of the (R)-isomer, (S)-isomer, and racemic mixture for 2-4 hours. L-NAT should be included as a comparator.

-

Induce cell death using a relevant stressor, such as glutamate (excitotoxicity) or sodium arsenite (oxidative stress).

-

After 24-48 hours, assess cell viability using a standard method like the MTT assay or CellTiter-Glo.

-

-

Rationale: This is the critical functional experiment to confirm the neuroprotective hypothesis. Comparing the isomers directly in this assay will provide the definitive test of stereospecificity.

Table 2: Template for Comparative Neuroprotection Data

| Compound | Stressor | EC50 (µM) of Protection | Max Protection (%) |

| (R)-N-acetyl-6-methoxy-Trp | Glutamate | Experimental Value | Experimental Value |

| (S)-N-acetyl-6-methoxy-Trp | Glutamate | Experimental Value | Experimental Value |

| N-acetyl-L-tryptophan (L-NAT) | Glutamate | Experimental Value | Experimental Value |

| (R)-N-acetyl-6-methoxy-Trp | Arsenite | Experimental Value | Experimental Value |

| (S)-N-acetyl-6-methoxy-Trp | Arsenite | Experimental Value | Experimental Value |

Phase 3: In Vivo Proof-of-Concept

If in vitro data is promising, the next step is to evaluate the compound's properties in a living system.

Protocol 5: Rodent Pharmacokinetic (PK) Study

-

Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, with a key focus on brain penetration.

-

Methodology:

-

Administer a single dose of the compound to mice or rats via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at multiple time points.

-

At a terminal time point, collect brain tissue.

-

Quantify compound concentration in plasma and brain homogenate using LC-MS/MS.

-

Calculate key PK parameters: half-life, clearance, volume of distribution, oral bioavailability, and brain-to-plasma ratio.

-

-

Rationale: A drug candidate for a neurological disorder must reach its target in the brain. This experiment is a critical go/no-go checkpoint for further development.

Conclusion and Future Directions

This compound stands as a promising but uncharacterized drug candidate. While direct biological data is scarce, a rigorous analysis of its structure and the pharmacology of related molecules allows for the construction of a strong, data-driven hypothesis. We propose this compound is a stereospecific neuroprotective agent acting through a combination of NK-1R antagonism, direct antioxidant activity, and suppression of inflammatory pathways. The 6-methoxy group is predicted to confer a unique activity profile when compared to N-acetyl-L-tryptophan.

The key to unlocking its potential lies in the systematic execution of the experimental plan detailed herein, with an unwavering focus on comparing the (R)- and (S)-enantiomers at each stage. The results of these studies will determine if this molecule represents a novel therapeutic strategy for treating the complex pathologies of neurodegenerative and neuro-inflammatory diseases.

References

-

Hofmann, J., et al. (n.d.). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. RSC Publishing. Retrieved from [Link]

-

DrugBank. (n.d.). N-Acetyl-5-methoxytryptamine. Retrieved from [Link]

-

Wang, X., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methoxytryptophan. PubChem Compound Summary for CID 151018. Retrieved from [Link]

-

Li, Y., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules. Retrieved from [Link]

-

Zhang, J., et al. (2022). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury. Molecules. Retrieved from [Link]

-

Patel, R., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Retrieved from [Link]

-

Kotler, M., et al. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of Pineal Research. Retrieved from [Link]

-

Cheng, H. F., et al. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of Biomedical Science. Retrieved from [Link]

- Google Patents. (n.d.). EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof.

-

Modi, G., et al. (2016). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Molecules. Retrieved from [Link]

-

SciSpace. (n.d.). Stereoselective syntheses of fluorescent non-natural aromatic amino acids based on asymmetric Michael additions. Retrieved from [Link]

-

MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

-

Li, X., et al. (2020). Endogenous tryptophan metabolite 5-Methoxytryptophan inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway. Life Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

-

Lorrain, D. S., et al. (2009). Pharmacological characterization of ... (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

National Institutes of Health. (2022). Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy. Retrieved from [Link]

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. N-Acetyl-5-methoxytryptamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. N-Acetyl-L-tryptophan 1218-34-4 [sigmaaldrich.com]

- 7. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endogenous tryptophan metabolite 5-Methoxytryptophan inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Prospective Mechanism of Action of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid

Disclaimer: The compound (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid is a novel chemical entity for which no direct mechanism of action has been established in published scientific literature. This guide presents a prospective mechanism of action based on a comprehensive analysis of its structural analogues, namely N-Acetyl-L-tryptophan (NAT) and melatonin. The proposed pathways and experimental protocols are therefore hypothetical and intended to guide future research and drug development efforts.

Executive Summary

This compound, hereafter referred to as 6-MeO-NAT, is an N-acetylated, methoxylated derivative of the amino acid tryptophan. Its structure strongly suggests a multi-target mechanism of action centered on neuroprotection and anti-inflammatory pathways. Drawing parallels from its parent compounds, N-Acetyl-L-tryptophan (NAT) and melatonin, we hypothesize that 6-MeO-NAT primarily functions through:

-

Melatonin Receptor Agonism: Interaction with MT1 and MT2 G-protein coupled receptors (GPCRs), modulating downstream signaling cascades to influence circadian rhythms, neuroinflammation, and cellular protection.

-

Neurokinin-1 Receptor (NK-1R) Antagonism: Inhibition of Substance P binding, thereby mitigating neurogenic inflammation and excitotoxicity.

-

Mitochondrial Protection and Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) and inhibition of the mitochondrial apoptosis pathway.

This document will dissect these potential mechanisms, propose experimental workflows to validate these hypotheses, and provide a framework for its preclinical development.

Molecular Profile and Rationale for Proposed Mechanisms

The chemical structure of 6-MeO-NAT provides critical clues to its potential biological activity.

-

Indole Nucleus: The core indole structure is a common feature in many bioactive molecules, including tryptophan, serotonin, and melatonin, and is associated with antioxidant and neuroprotective properties.[1]

-

N-acetylation: The N-acetyl group significantly alters the physicochemical properties compared to a primary amine. It can increase lipophilicity, change transporter affinity, and protect against metabolic degradation.[2][3] This modification can turn a metabolite like tryptophan into a drug-like molecule by switching its cellular uptake mechanism, for instance, from amino acid transporters to monocarboxylate transporters (MCTs).[2][4]

-

6-Methoxy Group: The methoxy group at the 6th position of the indole ring is a key feature. While melatonin is methoxylated at the 5th position, this substitution is expected to influence receptor binding affinity and specificity, potentially fine-tuning its interaction with melatonin receptors or other targets.

Based on these features, a logical starting point for investigation is the well-characterized pharmacology of N-Acetyl-L-tryptophan and melatonin.

Detailed Prospective Mechanisms of Action

Hypothesis 1: Melatonin Receptor (MT1/MT2) Agonism

Melatonin, or N-acetyl-5-methoxytryptamine, exerts its effects through two primary high-affinity GPCRs, MT1 and MT2.[5][6] These receptors are integral to regulating sleep, circadian rhythms, and neuroprotection.[6][7] Given the structural similarity, 6-MeO-NAT is a prime candidate for being an MT1/MT2 agonist.

Signaling Pathways: Upon binding to MT1 and MT2, melatonin initiates several downstream signaling events, primarily through G-proteins.[5][8]

-

Gαi/o Pathway (MT1 & MT2): Activation of MT1/MT2 receptors typically leads to the inhibition of adenylyl cyclase (AC) via Gαi proteins. This reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases Protein Kinase A (PKA) activity and the phosphorylation of the cAMP-responsive element-binding protein (CREB).[8][9]

-

Gαq/11 Pathway (MT1): The MT1 receptor can also couple to Gαq proteins, activating Phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).[8][9]

-

MAPK/ERK Pathway: Both MT1 and MT2 can modulate the MAPK/ERK signaling pathway, which is crucial for cell survival and proliferation.[8]

Hypothesis 2: Neurokinin-1 Receptor (NK-1R) Antagonism and Anti-inflammatory Action

N-Acetyl-L-tryptophan has been identified as an antagonist of the NK-1R, which prevents the binding of its natural ligand, Substance P.[10] This action is strongly linked to neuroprotection.[11] Substance P is a key mediator of neurogenic inflammation, and its inhibition can reduce neuronal damage and cell death.

Mechanism of Neuroprotection:

-

Inhibition of Substance P Signaling: By blocking NK-1R, 6-MeO-NAT would prevent Substance P-induced downstream effects, including the release of pro-inflammatory cytokines like IL-1β.[10][11]

-

Caspase Inhibition: N-Acetyl-L-tryptophan has been shown to inhibit the activation of caspase-1, caspase-9, and caspase-3, key executioners of apoptosis.[10][11] This effect is likely a consequence of both NK-1R antagonism and direct mitochondrial stabilization.

Hypothesis 3: Mitochondrial Stabilization and Intrinsic Antioxidant Activity

The indole structure itself is a potent scavenger of free radicals.[12] Compounds like melatonin are well-known for their ability to combat oxidative stress.[1] Furthermore, N-Acetyl-L-tryptophan directly inhibits the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway.[10][11]

Mitochondrial Protective Pathway:

-

ROS Scavenging: 6-MeO-NAT is predicted to directly neutralize reactive oxygen species (ROS), reducing cellular damage.

-

Inhibition of Cytochrome C Release: By stabilizing the mitochondrial membrane, 6-MeO-NAT would prevent the release of cytochrome c and other pro-apoptotic factors like Smac/DIABLO and AIF into the cytoplasm.[10][11] This directly blocks the formation of the apoptosome and subsequent activation of caspase-9.

Proposed Experimental Validation Protocols

To validate the hypothesized mechanisms, a tiered approach is recommended, starting with in vitro assays and progressing to cell-based and in vivo models.

Protocol 1: Receptor Binding and Activation Assays

Objective: To determine the binding affinity and functional activity of 6-MeO-NAT at human MT1, MT2, and NK-1 receptors.

Methodology:

-

Radioligand Binding Assay (Affinity):

-

Prepare cell membrane homogenates from HEK293 cells stably expressing either MT1, MT2, or NK-1R.

-

Incubate membranes with a constant concentration of a specific radioligand (e.g., 2-[¹²⁵I]-iodomelatonin for MT1/MT2, [³H]-Substance P for NK-1R).

-

Add increasing concentrations of unlabeled 6-MeO-NAT (competitor).

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure radioactivity of the filters using a scintillation counter.

-

Calculate the Ki (inhibitory constant) from competition curves using the Cheng-Prusoff equation.

-

-

cAMP Functional Assay (Agonism/Antagonism at MT1/MT2):

-

Use CHO cells stably expressing MT1 or MT2.

-

Pre-treat cells with varying concentrations of 6-MeO-NAT.

-

Stimulate cells with forskolin to induce cAMP production.

-

Lyse cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

-

A decrease in forskolin-stimulated cAMP indicates agonistic activity.

-

-

Calcium Mobilization Assay (Activity at NK-1R):

-

Use U2OS cells stably expressing NK-1R and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Pre-treat cells with varying concentrations of 6-MeO-NAT (to test for antagonism).

-

Stimulate cells with Substance P.

-

Measure the change in fluorescence intensity using a plate reader.

-

A reduction in the Substance P-induced calcium flux indicates antagonistic activity.

-

Data Summary Table:

| Assay Type | Target Receptor | Parameter Measured | Expected Outcome for Hypothesis |

| Radioligand Binding | MT1 | Ki (nM) | Low nanomolar Ki |

| Radioligand Binding | MT2 | Ki (nM) | Low nanomolar Ki |

| Radioligand Binding | NK-1R | Ki (nM) | Potent Ki, indicating binding |

| cAMP Assay | MT1 / MT2 | IC₅₀ (nM) | Potent IC₅₀, indicating Gαi agonism |

| Calcium Mobilization | NK-1R | IC₅₀ (nM) | Potent IC₅₀, indicating antagonism |

Protocol 2: Cell-Based Neuroprotection and Anti-inflammatory Assays

Objective: To evaluate the ability of 6-MeO-NAT to protect neuronal cells from oxidative stress and inflammation.

Methodology:

-

H₂O₂-Induced Cell Death Assay:

-

Culture a neuronal cell line (e.g., SH-SY5Y or primary motor neurons).

-

Pre-treat cells with 6-MeO-NAT for 2 hours.

-

Induce oxidative stress by adding a toxic concentration of hydrogen peroxide (H₂O₂).

-

After 24 hours, assess cell viability using an MTT or LDH release assay.

-

-

Mitochondrial Membrane Potential (MMP) Assay:

-

Use the same H₂O₂ stress model as above.

-

After treatment, stain cells with a potentiometric dye (e.g., JC-1 or TMRM).

-

Analyze the fluorescence by flow cytometry or fluorescence microscopy to quantify changes in MMP. A healthy mitochondrion will show high fluorescence.

-

-

Cytochrome C Release Assay:

-

Following H₂O₂ treatment, fractionate the cells to separate mitochondrial and cytosolic components.

-

Perform a Western blot on the cytosolic fraction using an antibody specific for cytochrome c.

-

-

LPS-Induced Inflammation Assay:

-

Culture microglial cells (e.g., BV-2).

-

Pre-treat with 6-MeO-NAT.

-

Stimulate inflammation with lipopolysaccharide (LPS).

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell supernatant using ELISA.

-

Conclusion and Future Directions

The structural characteristics of this compound strongly support the hypothesis of a multi-faceted mechanism of action rooted in neuroprotection and anti-inflammation. Its potential to act as a melatonin receptor agonist, an NK-1R antagonist, and a direct mitochondrial protectant makes it a compelling candidate for development as a therapeutic for neurodegenerative and inflammatory diseases. The experimental framework outlined in this guide provides a clear and logical path to rigorously test these hypotheses and elucidate the core mechanisms driving its biological activity. Successful validation of these pathways would warrant progression into more complex in vivo models of diseases such as amyotrophic lateral sclerosis (ALS), Parkinson's disease, or ischemic stroke.

References

-

N-Acetyl-L-tryptophan | Endogenous Metabolite | MedChemExpress.

-

Ondrejcak T, et al. Indole Derivatives as Neuroprotectants. PubMed.

-

Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1... - ResearchGate.

-

Kim, H., et al. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI.

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.

-

Slominski, R. M., et al. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease. PMC.

-

Development of new indole-derived neuroprotective agents. PubMed.

-

Melatonin receptor - Wikipedia.

-

Melatonin signaling pathways are summarized in this figure. Both MT1... - ResearchGate.

-

MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. PMC - PubMed Central.

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI.

-

N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. PubMed.

-

Showing metabocard for N-Acetyltryptophan (HMDB0013713). Human Metabolome Database.

-

The effects of N-acetylation on the chemical properties and... - ResearchGate.

-

Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT.

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.

-

N-Acetylation Analysis: A Key Post-Translational Modification. Creative Proteomics Blog.

-

N-terminal acetylation - Wikipedia.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melatonin receptor - Wikipedia [en.wikipedia.org]

- 7. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The three-dimensional arrangement of atoms within a crystalline solid dictates its fundamental physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as it directly influences critical parameters such as solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in determining the crystal structure of the chiral molecule (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, a derivative of the amino acid tryptophan. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both theoretical grounding and practical insights into the experimental workflow, from crystal growth to structural elucidation and data interpretation.

Introduction: The Criticality of Crystalline Form in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly impact its therapeutic efficacy and safety profile.[1][2] A single molecule can often crystallize into multiple distinct solid forms, a phenomenon known as polymorphism.[3][4] These polymorphs, despite being chemically identical, possess different crystal lattice arrangements, leading to variations in their physical properties such as melting point, solubility, and dissolution rate.[5] Such differences can have profound consequences on the drug's bioavailability and overall performance.[2] The infamous case of Ritonavir, an antiretroviral drug, serves as a stark reminder of the importance of polymorphic control; the unexpected appearance of a less soluble polymorph led to a significant decrease in bioavailability and necessitated a market withdrawal and reformulation of the product.[5]

Therefore, the comprehensive characterization of the crystalline structure of a new chemical entity is not merely an academic exercise but a regulatory necessity and a cornerstone of rational drug design.[6][7] X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[8][9] This technique provides precise information on molecular conformation, stereochemistry, and intermolecular interactions, which are crucial for understanding structure-property relationships.[10][11]

This guide focuses on the hypothetical crystal structure determination of this compound. As a chiral carboxylic acid and a tryptophan derivative, this molecule presents specific challenges and considerations in its crystallization and structural analysis.

The Experimental Workflow: From Solution to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a multi-step process that demands meticulous execution and a deep understanding of the underlying principles of crystallography.

Caption: The workflow for determining a small-molecule crystal structure.

Step 1: Preparation of High-Purity Material

The foundational step for successful crystallization is the purity of the compound. Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to disorder and poor diffraction quality. A purity level of at least 95%, and preferably higher, is recommended before embarking on crystallization experiments.

Step 2: Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging and empirical part of the process. The goal is to obtain well-ordered, single crystals with dimensions typically in the range of 0.1 to 0.3 mm.[12] For a chiral carboxylic acid like the topic compound, several techniques can be employed.

Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Begin by screening a range of solvents to find one in which the compound has moderate solubility. For this compound, solvents such as ethanol, methanol, ethyl acetate, or mixtures with water could be suitable starting points. The presence of both hydrogen bond donors (amine and carboxylic acid) and acceptors (carbonyls and methoxy group) suggests that polar solvents will be effective.[12]

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. A typical concentration might be 5-10 mg/mL.[12]

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for slow solvent evaporation over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator, and monitor periodically for crystal growth.

Other commonly used crystallization techniques include:

-

Vapor Diffusion: This method involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.

Given the chiral nature of the molecule, crystallization-induced diastereomer transformations could be explored if a racemic mixture were used with a chiral resolving agent.[13][14] However, for determining the intrinsic crystal structure of the (R)-enantiomer, starting with enantiomerically pure material is essential.

Step 3: X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are carefully mounted on a goniometer head and placed within the X-ray beam of a diffractometer.

Experimental Setup:

-

X-ray Source: Modern diffractometers typically use a microfocus sealed tube or a rotating anode source generating monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).[15][16]

-

Goniometer: The crystal is rotated with high precision to expose all parts of its reciprocal lattice to the X-ray beam.

-

Detector: A sensitive area detector, such as a CCD or CMOS detector, records the diffraction pattern, which consists of a series of spots called reflections.[9]

-

Temperature Control: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to sharper reflections and higher quality data.

The diffractometer software controls the data collection process, systematically rotating the crystal and recording the intensity and position of thousands of reflections.

Step 4: Structure Solution and Refinement

The raw diffraction data is a collection of intensities and positions, not a direct image of the molecule. The process of converting this data into a 3D atomic model is computationally intensive.

Caption: The computational pathway from diffraction data to a final, validated structure.

-

Data Reduction and Integration: The raw detector images are processed to determine the unit cell dimensions and space group of the crystal. The intensity of each reflection is integrated and scaled.[17]

-

Structure Solution: The central challenge in crystallography is the "phase problem." The detector records the intensity (amplitude squared) of the diffracted waves but not their phase.[17] For small molecules, this is typically solved using direct methods or dual-space algorithms, which use statistical relationships between the intensities to derive initial phase estimates.

-

Structure Refinement: An initial electron density map is calculated from the solved phases and measured intensities. An atomic model is built into this map. This initial model is then refined using a least-squares process, where the atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model. This is an iterative process until the model converges.[18]

-

Validation: The final model is rigorously checked for geometric and crystallographic consistency. The results are typically compiled into a Crystallographic Information File (CIF).

Common Software Packages:

-

Data Processing: CrysAlisPro, SAINT, HKL-2000

-

Structure Solution & Refinement: SHELX suite (SHELXT, SHELXL), Olex2, CRYSTALS.[18][19]

Data Interpretation and Structural Analysis

A solved crystal structure provides a wealth of information. The primary output is a set of crystallographic parameters that define the crystal lattice and the asymmetric unit.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆N₂O₄ |

| Formula Weight | 276.29 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 11.231(3) |

| c (Å) | 14.987(4) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1438.5(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.275 |

| Absorption Coeff. (mm⁻¹) | 0.095 |

| Temperature (K) | 100(2) |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Note: This data is hypothetical and for illustrative purposes only.

Key Insights from the Structure:

-

Absolute Configuration: For a chiral molecule crystallized in a non-centrosymmetric space group (like P2₁2₁2₁), the absolute configuration (R or S) can be determined unambiguously from the diffraction data, typically by calculating the Flack parameter. This is a critical validation for stereospecific synthesis.[8]

-

Molecular Conformation: The structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. This includes the planarity of the indole ring and the relative orientation of the acetamido and propanoic acid side chain.

-

Intermolecular Interactions: A detailed analysis of the crystal packing reveals the non-covalent interactions that hold the molecules together in the lattice. For this molecule, strong hydrogen bonds are expected, particularly involving the carboxylic acid proton, the N-H of the acetamido group, and the indole N-H. These interactions are critical for understanding the crystal's stability and dissolution properties. For example, carboxylic acids often form hydrogen-bonded dimers.[20]

-

Database Comparison: The determined structure can be deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[21][22][23][24] This allows for comparison with related structures and contributes to the collective knowledge of structural chemistry.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a rigorous but indispensable process in its development as a potential therapeutic agent. The detailed structural information obtained is not an end in itself but a critical input for understanding and predicting the material's behavior. It provides a solid foundation for selecting the optimal solid form for development, ensuring consistent product quality, and ultimately, delivering a safe and effective medicine to patients. The methodologies outlined in this guide represent the gold standard in the field, providing the unambiguous atomic-level insight required by modern drug discovery and development.[8][10]

References

- Curr Med Chem. 2009;16(7):884-905. Polymorphism and crystallization of active pharmaceutical ingredients (APIs).

- Wikipedia.

- Physical Sciences Data science Service.

- Curia Global.

- UMass Dartmouth | Claire T. Carney Library.

- Pharmaceutical Technology. Advancing Approaches in Detecting Polymorphism.

- Crimson Publishers. The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs.

- Hilaris Publisher. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.

- MIT Information Systems.

- IUCr Journals. The Importance of Crystal Structure Prediction for Developing Drug Molecules.

- RCSB PDB. Crystallography Software.

- University of Oxford. CRYSTALS - Chemical Crystallography.

- Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

- Re3data.org.

- Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design.

- PMC - NIH. The role of crystallography in drug design.

- Researcher.Life.

- Rigaku. What Is Small Molecule Crystal Structure Analysis?.

- Wikipedia.

- IUCr Journals.

- PMC - NIH.

- How It Comes Together.

- Materials Research Laboratory | Illinois.

- Purdue University. X-Ray Crystallography - Software.

- Excillum. Small molecule crystallography.

- Creative Biostructure.

- PMC - NIH.

- Wikipedia. X-ray crystallography.

- Small Molecule X- Ray Diffraction.

- ACS Publications. Potential of Chiral Solvents for Enantioselective Crystallization. 2.

- Advancements in chiral crystalliz

- Chemistry LibreTexts. 6.

- Guide for crystalliz

- MDPI. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester.

- PubChem. N-acetyl-D-tryptophan.

- wwPDB.

- Benchchem. (R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid.

- PMC. Crystal structure of rac-3-[2,3-bis(phenylsulfanyl)-3H-indol-3-yl]propanoic acid.

- PubChem - NIH. 2-acetamido-3-(1H-indol-3-yl)propanoic acid;ethane.

- RCSB PDB. RCSB PDB: Homepage.

- AChemBlock. N-Fmoc-6-Methoxy-D-tryptophan 95%.

- Benchchem.